molecular formula C15H20N2O3 B14737213 Benzamide, 5-acetamido-2-allyloxy-N-propyl- CAS No. 6382-37-2

Benzamide, 5-acetamido-2-allyloxy-N-propyl-

Cat. No.: B14737213
CAS No.: 6382-37-2
M. Wt: 276.33 g/mol
InChI Key: ULOMXASYAXAHLV-UHFFFAOYSA-N
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Description

Benzamide, 5-acetamido-2-allyloxy-N-propyl- is an organic compound with the molecular formula C15H20N2O3 It is a derivative of benzamide and features an acetamido group, an allyloxy group, and a propyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 5-acetamido-2-allyloxy-N-propyl- typically involves multiple steps:

    Acylation Reaction: The initial step involves the acylation of a suitable benzamide precursor with acetic anhydride or acyl chloride to introduce the acetamido group.

    N-Propylation: The final step involves the N-propylation of the amide nitrogen using propyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 5-acetamido-2-allyloxy-N-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Allyl bromide in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the allyloxy group.

Mechanism of Action

The mechanism of action of Benzamide, 5-acetamido-2-allyloxy-N-propyl- involves its interaction with molecular targets such as cyclooxygenase enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . This mechanism is similar to that of other NSAIDs, which also target cyclooxygenase enzymes to exert their anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethenzamide
  • Salicylamide
  • Procainamide
  • Moclobemide
  • Metoclopramide

Uniqueness

Benzamide, 5-acetamido-2-allyloxy-N-propyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike other benzamide derivatives, this compound features an allyloxy group that enhances its reactivity and potential for further chemical modifications .

Properties

CAS No.

6382-37-2

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

5-acetamido-2-prop-2-enoxy-N-propylbenzamide

InChI

InChI=1S/C15H20N2O3/c1-4-8-16-15(19)13-10-12(17-11(3)18)6-7-14(13)20-9-5-2/h5-7,10H,2,4,8-9H2,1,3H3,(H,16,19)(H,17,18)

InChI Key

ULOMXASYAXAHLV-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)NC(=O)C)OCC=C

Origin of Product

United States

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